4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate
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Overview
Description
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE is a complex organic compound that features a benzenesulfonyl group, a cyclohexaneamido group, and a cyclohexanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE typically involves multiple steps:
Formation of the Benzenesulfonyl Derivative: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride.
Amidation Reaction: The benzenesulfonyl chloride is then reacted with cyclohexylamine to form N-(benzenesulfonyl)cyclohexaneamide.
Esterification: The final step involves the esterification of the amide with 3-methylphenyl cyclohexanecarboxylate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the sulfonylation and amidation steps.
Catalysts: Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and selectivity.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE involves:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Molecular Targets: It targets enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pathways Involved: The inhibition of these enzymes disrupts cellular processes such as pH regulation and metabolic pathways, leading to reduced cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL ACETATE: Similar structure but with an acetate ester instead of a cyclohexanecarboxylate.
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL PROPIONATE: Similar structure but with a propionate ester.
Uniqueness
Structural Complexity: The presence of both a benzenesulfonyl group and a cyclohexanecarboxylate ester makes it structurally unique.
Biological Activity: Its ability to inhibit specific enzymes with high selectivity sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H33NO5S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
[4-[benzenesulfonyl(cyclohexanecarbonyl)amino]-3-methylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C27H33NO5S/c1-20-19-23(33-27(30)22-13-7-3-8-14-22)17-18-25(20)28(26(29)21-11-5-2-6-12-21)34(31,32)24-15-9-4-10-16-24/h4,9-10,15-19,21-22H,2-3,5-8,11-14H2,1H3 |
InChI Key |
RAHZYZISLVODFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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